molecular formula C16H13BrN2OS B15043791 (E)-2-((5-bromo-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

(E)-2-((5-bromo-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B15043791
M. Wt: 361.3 g/mol
InChI Key: RFMGJGDIWVAVCP-DJKKODMXSA-N
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Description

(E)-2-((5-bromo-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound that features a brominated hydroxybenzylidene moiety linked to a tetrahydrobenzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((5-bromo-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves a multi-step process:

    Formation of the Benzylidene Moiety: The initial step involves the bromination of 2-hydroxybenzaldehyde to form 5-bromo-2-hydroxybenzaldehyde.

    Schiff Base Formation: The brominated aldehyde is then reacted with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in the presence of a suitable amine to form the Schiff base, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((5-bromo-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, (E)-2-((5-bromo-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-2-((5-bromo-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its brominated hydroxybenzylidene moiety. This interaction may inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(E)-2-((5-bromo-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its combination of a brominated hydroxybenzylidene moiety and a tetrahydrobenzo[b]thiophene core. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H13BrN2OS/c17-11-5-6-14(20)10(7-11)9-19-16-13(8-18)12-3-1-2-4-15(12)21-16/h5-7,9,20H,1-4H2/b19-9+

InChI Key

RFMGJGDIWVAVCP-DJKKODMXSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC(=C3)Br)O)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)Br)O)C#N

Origin of Product

United States

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